molecular formula C7H10BrF3N2S B2478042 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 318949-45-0

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B2478042
CAS No.: 318949-45-0
M. Wt: 291.13
InChI Key: ONKRFQGGNMRHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with the molecular formula C7H10BrF3N2S and a molecular weight of 291.13 g/mol This compound is notable for its unique structure, which includes a trifluorobut-3-en-1-yl group attached to a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 3,4,4-trifluorobut-3-en-1-yl bromide with 4,5-dihydro-1H-imidazole in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluorobut-3-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trifluorobut-3-en-1-yl moiety.

Scientific Research Applications

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The trifluorobut-3-en-1-yl group can interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide is unique due to its combination of a trifluorobut-3-en-1-yl group and an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S.BrH/c8-5(6(9)10)1-4-13-7-11-2-3-12-7;/h1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVECDXEBUPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCCC(=C(F)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.